Anticonvulsant Potency and Safety: ED50 and Protective Index of 7-Phenyl vs. 7-(Substituted-Phenyl) Analogs
In a direct head-to-head comparison within the same study, the anticonvulsant activity of CAS 34102-81-3 (the unsubstituted 7-phenyl parent compound, designated 1a) was evaluated alongside 14 substituted-phenyl analogs (1b–1o) in the maximal electroshock (MES) seizure model in mice [1]. Compound 1a exhibited an ED50 of 23.4 mg/kg with a protective index (PI = TD50/ED50) of 13.4, demonstrating moderate potency and safety [1]. In contrast, the 2,4-dichlorophenyl-substituted analog (compound 1i) showed superior potency with an ED50 of 19.7 mg/kg and a substantially higher PI of 34.8, while the 4-chlorophenyl analog (1g) exhibited reduced potency (ED50 = 30.1 mg/kg, PI = 7.0) [1]. The ortho-chlorophenyl derivative (1c) was inactive at 300 mg/kg (ED50 > 300 mg/kg), confirming that substitution position critically determines activity [1]. This study also included the standard reference drug carbamazepine, which showed an ED50 of 11.8 mg/kg and PI of 6.4 in the same model [1].
| Evidence Dimension | Anticonvulsant potency (ED50) and protective index (PI = TD50/ED50) |
|---|---|
| Target Compound Data | CAS 34102-81-3 (1a, 7-phenyl parent): ED50 = 23.4 mg/kg; PI = 13.4 |
| Comparator Or Baseline | Compound 1i (7-(2,4-dichlorophenyl)): ED50 = 19.7 mg/kg, PI = 34.8; Compound 1g (7-(4-chlorophenyl)): ED50 = 30.1 mg/kg, PI = 7.0; Compound 1c (7-(2-chlorophenyl)): ED50 > 300 mg/kg; Carbamazepine: ED50 = 11.8 mg/kg, PI = 6.4 |
| Quantified Difference | 1a vs. 1i: 3.7 mg/kg higher ED50, 21.4 lower PI; 1a vs. 1g: 6.7 mg/kg lower ED50, 6.4 higher PI; 1a vs. 1c: >276.6 mg/kg lower ED50; 1a vs. carbamazepine: 11.6 mg/kg higher ED50, 7.0 higher PI |
| Conditions | Maximal electroshock (MES) test; intraperitoneal administration in Kunming mice (18-22 g); TD50 measured by rotarod test |
Why This Matters
These data establish that CAS 34102-81-3 is the validated, moderately active reference point for SAR studies, enabling researchers to assess whether phenyl ring substitution improves or diminishes anticonvulsant efficacy and safety margins relative to this characterized parent compound.
- [1] Deng XQ, Quan LN, Song MX, Wei CX, Quan ZS. Synthesis and anticonvulsant activity of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones and their derivatives. Eur J Med Chem. 2011;46(7):2955-2963. View Source
